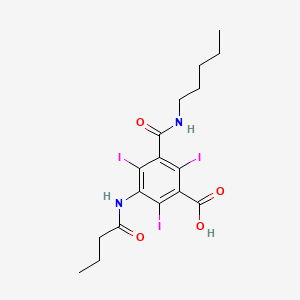
3-(butanoylamino)-2,4,6-triiodo-5-(pentylcarbamoyl)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(butanoylamino)-2,4,6-triiodo-5-(pentylcarbamoyl)benzoic acid is a complex organic compound characterized by the presence of multiple functional groups, including amide and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butanoylamino)-2,4,6-triiodo-5-(pentylcarbamoyl)benzoic acid typically involves multi-step organic reactions. One common approach is the iodination of a benzoic acid derivative, followed by the introduction of butanoylamino and pentylcarbamoyl groups through amide bond formation. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, followed by purification steps such as recrystallization or chromatography to ensure high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(butanoylamino)-2,4,6-triiodo-5-(pentylcarbamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the iodine atoms or other functional groups.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like thiols or amines can be used to replace iodine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(butanoylamino)-2,4,6-triiodo-5-(pentylcarbamoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s iodine content makes it useful in radiolabeling studies and imaging techniques.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(butanoylamino)-2,4,6-triiodo-5-(pentylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound can facilitate binding to certain proteins or enzymes, leading to changes in their activity. Additionally, the amide and carboxylic acid groups can participate in hydrogen bonding and other interactions that influence the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(butanoylamino)-2,4,6-triiodobenzoic acid: Similar structure but lacks the pentylcarbamoyl group.
2,4,6-triiodo-5-(pentylcarbamoyl)benzoic acid: Similar structure but lacks the butanoylamino group.
3-(butanoylamino)-2,4,6-triiodophenylacetic acid: Similar structure but with a different carboxylic acid derivative.
Uniqueness
The presence of both butanoylamino and pentylcarbamoyl groups, along with three iodine atoms, makes 3-(butanoylamino)-2,4,6-triiodo-5-(pentylcarbamoyl)benzoic acid unique
Properties
Molecular Formula |
C11H7ClF3N |
|---|---|
Molecular Weight |
0 |
Synonyms |
3-Butyrylamino-5-(pentylcarbamoyl)-2,4,6-triiodobenzoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















